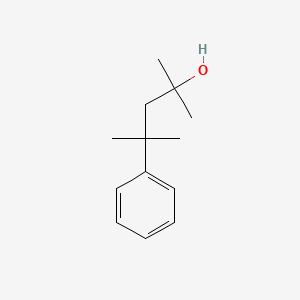

2,4-Dimethyl-4-phenylpentan-2-ol

Description

Contextualization of Branched Phenylated Alcohols in Organic Synthesis

Branched phenylated alcohols, such as 2,4-dimethyl-4-phenylpentan-2-ol, are a class of organic compounds that hold a significant position in the field of organic synthesis. Their molecular architecture, which combines bulky alkyl groups with an aromatic phenyl ring, gives rise to unique steric and electronic properties. These characteristics make them valuable substrates for investigating reaction mechanisms, particularly those involving carbocation intermediates. The phenyl group can stabilize a positive charge on an adjacent carbon atom through resonance, influencing the regioselectivity and stereoselectivity of various reactions.

Significance of Tertiary Alcohol Architectures in Synthetic Strategies

Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature imparts a high degree of steric hindrance around the hydroxyl group, which can direct the course of chemical reactions. In synthetic strategies, tertiary alcohols are often employed as precursors to a wide array of functional groups. Their dehydration, for instance, leads to the formation of highly substituted alkenes, which are versatile building blocks in organic synthesis. Furthermore, the inherent stability of the corresponding tertiary carbocation makes them prone to participate in a variety of molecular rearrangements.

Overview of Arylpentanols as Precursors in Complex Molecular Rearrangements

Arylpentanols, a category that includes this compound, are particularly noteworthy for their role as precursors in complex molecular rearrangements. Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, generating a carbocation. This intermediate can then undergo a series of shifts, such as the Wagner-Meerwein rearrangement, to form a more stable carbocation. nih.gov The presence of an aryl group can significantly influence the pathway of these rearrangements, often leading to the formation of intricate cyclic or rearranged acyclic products.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-4-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSZRLQXRKZELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277150 | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-85-2 | |

| Record name | NSC957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethyl-4-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dimethyl 4 Phenylpentan 2 Ol

Grignard Reagent-Based Alkylation Approaches

The Grignard reaction, a fundamental tool in organic chemistry for creating carbon-carbon bonds, serves as a primary method for synthesizing 2,4-dimethyl-4-phenylpentan-2-ol. organic-chemistry.orgkhanacademy.org This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organicchemistrytutor.com

Utilization of Methylmagnesium Iodide with Aryl-Substituted Ketones or Esters

A common strategy involves the reaction of methylmagnesium iodide with appropriate ketone or ester precursors. The methyl group from the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. stackexchange.com

The synthesis of this compound can be achieved through the reaction of methyl β-methyl-β-phenylbutyrate with an excess of methylmagnesium iodide. In this reaction, the Grignard reagent adds to the ester twice. The first addition results in the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup. masterorganicchemistry.com

Alternatively, the direct reaction of 4-methyl-4-phenyl-pentan-2-one with methylmagnesium iodide provides a more direct route to this compound. The nucleophilic methyl group of the Grignard reagent attacks the carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields the desired tertiary alcohol. organic-chemistry.orgvaia.com

Reaction of Neophyl Grignard Reagent with Acetone

An alternative Grignard-based synthesis involves the reaction of a neophyl Grignard reagent (2-methyl-2-phenylpropylmagnesium halide) with acetone. askiitians.comvedantu.com In this case, the neophyl group acts as the nucleophile, attacking the carbonyl carbon of acetone. Following the nucleophilic addition, an acidic workup is performed to protonate the resulting alkoxide, yielding this compound. askiitians.comvedantu.com

| Reactant 1 | Reactant 2 | Product |

| Neophyl magnesium bromide | Acetone | This compound |

| 4-methyl-4-phenyl-pentan-2-one | Methylmagnesium iodide | This compound |

| Methyl β-methyl-β-phenylbutyrate | Methylmagnesium iodide (excess) | This compound |

Exploratory Grignard Reactions with Related Precursors for Hindered Alcohol Synthesis

The synthesis of sterically hindered alcohols often presents challenges due to competing side reactions like enolization and reduction. organic-chemistry.org Research into Grignard reactions with various precursors continues to explore pathways to mitigate these issues. For instance, the use of additives or modified Grignard reagents can influence the reaction outcome. The general principle remains the nucleophilic attack of the Grignard reagent on a carbonyl carbon to form a new carbon-carbon bond and, ultimately, an alcohol. wikipedia.org

Acid-Catalyzed Cyclialkylation Reactions

Acid-catalyzed cyclialkylation of certain aryl-substituted alcohols can lead to the formation of indane derivatives. For instance, the acid-catalyzed cyclialkylation of this compound itself results in the formation of 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. researchgate.net This type of reaction involves the intramolecular electrophilic aromatic substitution, where the carbocation generated from the alcohol attacks the phenyl ring. While this specific reaction describes a transformation of the target compound rather than its synthesis, understanding such pathways is crucial in the context of its reactivity and potential side reactions during synthesis under acidic conditions.

Cyclization to 2,3-Dihydro-1,1,3,3-tetramethyl-1H-indene

The acid-catalyzed intramolecular cyclization of this compound is a classic example of a Friedel-Crafts alkylation, leading to the formation of the indane derivative, 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. This reaction is typically promoted by strong acids, which facilitate the formation of a tertiary carbocation that subsequently undergoes electrophilic aromatic substitution.

Mechanistic Investigations of Cyclialkylation Pathways

The mechanism of the acid-catalyzed cyclization of this compound involves several key steps that are characteristic of intramolecular Friedel-Crafts reactions.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation is the key electrophile in the reaction. Due to the substitution pattern of the starting material, the initially formed carbocation is relatively stable and, in this specific case, is not prone to the typical hydride or methyl shifts that can complicate the outcomes of other Friedel-Crafts alkylations. chemistrysteps.com The stability of this tertiary carbocation favors the intramolecular attack by the electron-rich phenyl group to form the five-membered ring of the indane system. youtube.com

While this article focuses on the unsubstituted phenyl derivative, it is well-established in Friedel-Crafts chemistry that the nature of substituents on the aromatic ring can significantly influence the rate and regioselectivity of the cyclization. Electron-donating groups on the phenyl ring would be expected to accelerate the reaction by increasing the nucleophilicity of the aromatic ring, thus facilitating the electrophilic attack by the carbocation. Conversely, electron-withdrawing groups would deactivate the ring and likely hinder or prevent the cyclization under similar conditions. The position of these substituents would also direct the site of ring closure, although in the case of this compound, the cyclization is sterically constrained to the ortho position.

Degradation Reactions and Reverse Synthesis Strategies

The carbon skeleton of this compound can be systematically broken down through specific degradation reactions. These methods can be conceptually viewed as reverse synthesis strategies.

Barbier-Wieland Degradation Studies from this compound

The Barbier-Wieland degradation is a classical method for the stepwise shortening of a carbon chain of a carboxylic acid. wikipedia.org While not directly applicable to an alcohol, the principles of this degradation can be conceptually applied in a reverse synthetic sense. The Barbier-Wieland degradation typically involves the conversion of a carboxylic acid to a tertiary alcohol, which is then dehydrated to an alkene and subsequently cleaved. oxfordreference.commasterorganicchemistry.com In a hypothetical reverse application to this compound, the first step would be dehydration to form 2,4-dimethyl-4-phenyl-1-pentene.

Oxidative Cleavage Pathways

Following the initial dehydration of this compound to its corresponding alkene, oxidative cleavage can be employed to break the carbon-carbon double bond. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for this purpose. chemistrysteps.com The specific products of the oxidative cleavage would depend on the exact conditions and the oxidizing agent used. For instance, treatment with hot, concentrated potassium permanganate would be expected to cleave the double bond of 2,4-dimethyl-4-phenyl-1-pentene to yield a ketone and a carboxylic acid, which could be further oxidized. chemistrysteps.com The use of chromic acid would likely yield similar products. youtube.comguidechem.com

Analogous Synthetic Routes and Related Compounds

The synthesis of sterically hindered tertiary alcohols often requires robust and stereocontrolled reaction pathways. While direct synthesis via methods like Grignard reactions is common, analogous routes involving the reduction of carbonyl compounds offer alternative and sometimes more controlled approaches to generating the desired stereochemistry. The following sections detail reduction strategies for ketones and carboxylic acids that are fundamental to the synthesis of related alkane alcohols.

The reduction of ketones that already possess a chiral center adjacent to the carbonyl group (an α-chiral ketone) is a significant strategy for creating a second, new stereocenter, resulting in a diastereomeric mixture of alcohols. The stereochemical outcome of such reductions can be controlled to favor one diastereomer over the other through the careful selection of reducing agents and reaction conditions. This is particularly relevant for synthesizing complex tertiary alcohols where controlling the relative stereochemistry of adjacent chiral centers is crucial.

Enantioselective ketone reductions are a well-established method for converting prochiral ketones into chiral, non-racemic alcohols. wikipedia.org For ketones that are already chiral, the focus shifts to diastereoselective reduction. The inherent stereochemistry of the starting material can influence the direction of the incoming hydride, a concept often explained by models such as the Felkin-Anh or Cram chelation models. youtube.com

Highly selective reductions can be achieved using specialized reagents. For instance, B-Chlorodiisopinocampheylborane, often referred to as DIP-Chloride, is a powerful chiral reducing agent that can impose its own stereochemical preference on the reaction, often overriding the influence of the ketone's existing chiral center. Research has shown that the asymmetric reduction of α-chiral ketones with either the (+) or (−) enantiomer of DIP-Chloride can produce product alcohols with very high diastereomeric excess. acs.org In "matched pairs," where the reagent's chirality complements the substrate's, selectivity can exceed 100:1. acs.org Even in "mismatched pairs," the reagent can still direct the stereochemical outcome with significant selectivity (e.g., 4:1 to 15:1), demonstrating the reagent's ability to control the reaction. acs.org

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs) or whole-cell biocatalysts, also represent a powerful approach. nih.govnih.gov These methods can offer exceptional stereoselectivity under mild, environmentally benign conditions. nih.govorganic-chemistry.org For example, F420-dependent alcohol dehydrogenases have been used for the asymmetric reduction of various prochiral ketones, yielding enantiopure (S)-alcohols. nih.gov

| Starting Ketone | Reducing Agent/Catalyst | Diastereoselectivity/Product Composition | Reference |

| (+)-α-Chiral Ketones | (+)-B-Chlorodiisopinocampheylborane | >100:1 (Matched Pair) | acs.org |

| (+)-α-Chiral Ketones | (-)-B-Chlorodiisopinocampheylborane | 4:1 to 15:1 (Mismatched Pair) | acs.org |

| Ethyl 1-methyl-2-oxocyclopentanecarboxylate | (-)-B-Chlorodiisopinocampheylborane (0.5 equiv) | 91% (1S,2S)-trans, 2% (1R,2R)-trans, 7% (1R,2S)-cis | acs.org |

| Various Prochiral Ketones | Daucus carota (carrot root cells) | Good chemical yield and high enantioselectivity | organic-chemistry.org |

| Various Prochiral Ketones | F420-dependent ADH from M. thermophilicus | >99% ee for (S)-alcohols | nih.gov |

The reduction of carboxylic acids provides a pathway to primary alcohols, which can be valuable intermediates in multi-step syntheses. Unlike aldehydes and ketones, carboxylic acids are relatively resistant to reduction. britannica.com This transformation requires potent reducing agents due to the high oxidation state of the carboxyl carbon and the deactivating effect of the carboxylate anion formed under basic conditions. chemistrysteps.comlibretexts.org

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.orgchemguide.co.uklibretexts.org It is powerful enough to reduce carboxylic acids directly to primary alcohols in a single operation. libretexts.org The reaction proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup to neutralize the intermediate aluminum salts and liberate the alcohol product. chemguide.co.uk The mechanism involves the addition of a hydride ion to the carbonyl carbon. libretexts.org This is followed by the elimination of an aluminate species to form an intermediate aldehyde, which is immediately reduced further by LiAlH₄ to the primary alcohol. chemistrysteps.comchemguide.co.ukchemistrysteps.com It is generally not possible to stop the reduction at the aldehyde stage using this reagent because aldehydes are more reactive than carboxylic acids. chemistrysteps.com

Another strong reducing agent capable of this transformation is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF). britannica.com Diborane reduces the carboxyl group in a manner similar to LiAlH₄. libretexts.org

Conversely, milder and more selective reducing agents, such as sodium borohydride (NaBH₄), are not reactive enough to reduce carboxylic acids. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.org This difference in reactivity allows for the selective reduction of ketones or aldehydes in the presence of a carboxylic acid group.

| Reducing Agent | Reactivity with Carboxylic Acids | Reactivity with Ketones/Aldehydes | Product from Carboxylic Acid | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | High (Vigorous) | High | Primary Alcohol | britannica.comlibretexts.orgchemguide.co.uklibretexts.org |

| Borane (BH₃/B₂H₆) | High | High | Primary Alcohol | britannica.comlibretexts.org |

| Sodium Borohydride (NaBH₄) | Very Low / Unreactive | High | No reaction (salt formation) | libretexts.orgchemguide.co.uklibretexts.orglibretexts.org |

Diastereoselective Synthesis of Related Indane Derivatives

The formation of indane derivatives from precursors structurally related to this compound often involves acid-catalyzed intramolecular cyclization. A notable analogue is the dimerization of α-methylstyrene, which proceeds through a related carbocation intermediate to form 1,1,3-trimethyl-3-phenylindane. nih.govresearchgate.net This reaction serves as a model for the potential acid-catalyzed cyclization of this compound, which upon dehydration would form a tertiary carbocation that can subsequently undergo an intramolecular electrophilic aromatic substitution to yield a substituted indane.

The synthesis of 1,1,3-trimethyl-3-phenylindane from α-methylstyrene is typically achieved by refluxing in the presence of an acid catalyst such as sulfuric acid. nih.gov The reaction proceeds through the formation of a dimeric carbocation, which then cyclizes. The stereochemistry of the resulting indane is influenced by the reaction conditions and the nature of the acid catalyst. The five-membered ring of the indane fragment can adopt an envelope conformation, and the relative orientation of the substituents is a key aspect of its stereochemistry. nih.gov

Modern synthetic methods have also explored the diastereoselective synthesis of spiroindolines through palladium(0)-catalyzed intramolecular Mizoroki-Heck annulation reactions, achieving high diastereoselectivity (>98%). nih.gov While not a direct analogue, this highlights the advanced strategies available for controlling diastereoselectivity in the synthesis of complex indane-type structures. These methods often rely on chiral ligands or catalysts to direct the stereochemical outcome of the cyclization. rsc.org

Table 1: Synthesis of 1,1,3-trimethyl-3-phenylindane

| Reactant | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Methylstyrene | H₂SO₄/H₂O | Reflux, 20 h | 1,1,3-trimethyl-3-phenylindane | 68% | nih.gov |

| α-Methylstyrene | Tosic acid | 160-180 °C, 2 h | 1,1,3-trimethyl-3-phenylindane | 96.8% | google.com |

| α-Methylstyrene | Methylsulfonic acid | 140-150 °C, 3 h | 1,1,3-trimethyl-3-phenylindane | 97.6% | google.com |

Chiral Characteristics and Asymmetric Synthesis Approaches for Pentanol Structures

The this compound molecule possesses a chiral center at the C4 position, where the phenyl group and a methyl group are attached. This means the molecule can exist as a pair of enantiomers. The asymmetric synthesis of such chiral tertiary alcohols is a significant challenge in organic chemistry.

General strategies for the asymmetric synthesis of chiral alcohols often involve the enantioselective addition of organometallic reagents to prochiral ketones or the use of chiral auxiliaries. For pentanol structures, a common approach is the asymmetric reduction of a corresponding ketone, which will be discussed in the next section. Another powerful method is the use of chiral catalysts in cycloaddition reactions to build the chiral framework. nih.gov For instance, the asymmetric synthesis of 2,3-dihydro-4-pyranones has been achieved with high enantiomeric excess (up to 93% ee) by reacting a chiral 3-alkoxycyclobutanone with aldehydes in the presence of a Lewis acid catalyst system. nih.gov

While a specific asymmetric synthesis for this compound is not prominently documented, the principles of asymmetric synthesis suggest that enantiomerically enriched forms could be prepared. This could potentially be achieved through the enantioselective addition of a methyl organometallic reagent to a suitable precursor ketone, guided by a chiral ligand or catalyst.

Stereoselective Reduction Mechanisms and Chiral Intermediates

The stereoselective reduction of a prochiral ketone, such as 2,4-dimethyl-4-phenylpentan-2-one, represents a key strategy for accessing enantiomerically enriched this compound. This transformation involves the conversion of a planar carbonyl group into a chiral hydroxyl group, with the stereochemical outcome determined by the reducing agent and reaction conditions.

A widely used method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. nih.gov This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane or catecholborane. wikipedia.org The catalyst forms a complex with the borane, creating a chiral environment that directs the hydride delivery to one of the two enantiotopic faces of the ketone. This results in the formation of one enantiomer of the alcohol in excess. For example, the stereoselective reduction of a C-20 ketone precursor for vitamin D using CBS reagents has been shown to yield the corresponding (20S)-alcohol and (20R)-epimer with a selectivity of approximately 17:1. nih.gov

The mechanism of the CBS reduction involves the coordination of the ketone's oxygen atom to the boron atom of the catalyst. The steric bulk of the catalyst's substituents then directs the approach of the ketone to favor one orientation, leading to the selective transfer of a hydride from the borane to one face of the carbonyl. The resulting chiral alkoxide is then protonated upon workup to yield the chiral alcohol.

Biocatalytic reductions using enzymes such as alcohol dehydrogenases also offer a powerful tool for the stereoselective synthesis of chiral alcohols from prochiral ketones. nih.gov These enzymatic systems can exhibit high enantioselectivity, often producing alcohols with excellent enantiomeric purity (>99% ee). nih.gov

Table 2: General Methods for Stereoselective Ketone Reduction

| Method | Catalyst/Reagent | Key Features | Typical Selectivity | Reference |

|---|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine / Borane | Catalytic, predictable stereochemistry | High (often >90% ee) | nih.gov |

| Midland Alpine Borane Reduction | Chiral organoborane (from α-pinene) | Stoichiometric, effective for sterically differentiated ketones | High enantioselectivity | wikipedia.org |

| Biocatalytic Reduction | Alcohol Dehydrogenase | High enantiopurity, mild conditions | Excellent (>99% ee) | nih.gov |

Strategies for Chiral Resolution of Racemic Mixtures

When a chiral compound like this compound is synthesized without chiral control, it is obtained as a racemic mixture, an equal mixture of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining optically active compounds. wikipedia.org

A classical and widely used method for resolving racemic alcohols is through the formation of diastereomeric derivatives. libretexts.org This involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid, to form a mixture of diastereomeric esters. libretexts.org Since diastereomers have different physical properties, they can be separated by conventional techniques such as fractional crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original alcohol and recover the chiral resolving agent. libretexts.org Common chiral resolving agents for alcohols include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org

Another strategy involves enzymatic resolution. Certain enzymes, such as lipases, can selectively acylate or hydrolyze one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.

Chiral column chromatography is a more direct method for separating enantiomers. wikipedia.org In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Table 3: Common Chiral Resolving Agents for Alcohols

| Resolving Agent | Type | Principle of Separation | Reference |

|---|---|---|---|

| (+)-Tartaric acid | Chiral Carboxylic Acid | Formation of diastereomeric esters | libretexts.org |

| (-)-Malic acid | Chiral Carboxylic Acid | Formation of diastereomeric esters | libretexts.org |

| (-)-Mandelic acid | Chiral Carboxylic Acid | Formation of diastereomeric salts/esters | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Formation of diastereomeric sulfonates | libretexts.org |

| Brucine | Chiral Amine (for acidic compounds) | Formation of diastereomeric salts | libretexts.org |

Conclusion

2,4-Dimethyl-4-phenylpentan-2-ol serves as an exemplary compound for the study of advanced concepts in organic chemistry. Its synthesis via the Grignard reaction highlights a fundamental carbon-carbon bond-forming strategy. Its reactivity, particularly in acid-catalyzed reactions, provides a rich platform for exploring the behavior of carbocation intermediates, including dehydration and complex molecular rearrangements. The interplay of steric and electronic effects within its structure dictates the outcomes of these reactions, making it a valuable subject for both pedagogical and research purposes in the field of organic synthesis.

Mechanistic Elucidation and Kinetic Studies

Detailed Reaction Mechanism Proposals for Acid-Catalyzed Rearrangements

The acid-catalyzed dehydration of 2,4-Dimethyl-4-phenylpentan-2-ol is a classic example of a reaction that proceeds through a carbocationic intermediate, leading to skeletal rearrangements. These transformations are analogous to the well-known Pinacol and Wagner-Meerwein rearrangements. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org Departure of the water molecule generates a tertiary carbocation. This intermediate can then undergo a series of rearrangements to form more stable products.

The acid-catalyzed rearrangement of this compound involves significant framework transposition. Upon formation of the initial tertiary carbocation at the C2 position, a 1,2-hydride shift from the adjacent methylene (B1212753) group (C3) is unlikely as it would lead to a less stable secondary carbocation. Instead, the reaction is driven by the migration of a group from the C4 position to the C3 position, which would be concurrent with or subsequent to the elimination of water.

However, the more plausible pathway involves the formation of a carbocation at the C4 position after the initial dehydration. While the initial carbocation forms at C2, a subsequent rearrangement to a more stable carbocation can occur. The stability of the potential carbocation intermediates plays a crucial role in determining the reaction pathway. A benzylic carbocation, which would be stabilized by the phenyl group, is a key intermediate. chemistrysteps.com The transposition of the molecular framework is a direct consequence of the migration of either a methyl or a phenyl group to an adjacent electron-deficient center. wikipedia.orglibretexts.org

The generally accepted order of migratory aptitude in such rearrangements is often cited as aryl > alkyl. chemistrysteps.com This preference is attributed to the ability of the aryl group to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion.

The phenyl group in this compound plays a pivotal role in the stability of the carbocation intermediates and the migratory aptitude of the substituents. The formation of a benzylic carbocation is significantly favored due to the resonance stabilization provided by the aromatic ring. chemistrysteps.com

In the context of the acid-catalyzed rearrangement of this compound, if a carbocation is formed at the C4 position, there is a competition between the migration of a methyl group and the phenyl group. While the intrinsic migratory aptitude of a phenyl group is generally higher than that of a methyl group, the outcome of the reaction is dictated by the stability of the resulting carbocation. chemistrysteps.com Migration of a methyl group from C4 to an adjacent carbocation at C3 would result in a tertiary carbocation. Conversely, migration of the phenyl group would also lead to a tertiary carbocation. The relative rates of these migrations determine the product distribution. Studies on similar systems have shown that the group that can better stabilize the developing positive charge at the transition state will migrate preferentially. wikipedia.org

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Aryl (Phenyl) | High |

| Alkyl (e.g., Methyl) | Moderate |

| Hydride | Variable |

Free-Radical Mechanisms in Thermal Decomposition of Related Organometallic Species

The thermal decomposition of organometallic compounds containing the 2,4-dimethyl-4-phenylpentan-2-oxy ligand can proceed through free-radical mechanisms. These reactions are initiated by the homolytic cleavage of the carbon-metal or oxygen-metal bond.

The thermal decomposition of related organometallic species, for instance, those involving metals like mercury or copper, is often initiated by the homolytic cleavage of the weakest bond in the molecule, which is typically the carbon-metal or oxygen-metal bond. harvard.eduwikipedia.org This process, known as homolysis, results in the formation of a metal-centered radical and an alkoxy radical derived from this compound. masterorganicchemistry.com

The stability of the resulting alkoxy radical is a key factor in the subsequent reaction steps. The 2,4-dimethyl-4-phenylpentan-2-oxy radical is a tertiary alkoxy radical, which is relatively stable.

Once the tertiary alkoxy radical is formed, it can undergo several competing reactions. Two of the most significant pathways are 1,2-phenyl migration and hydrogen abstraction. iupac.orgrsc.org

1,2-Phenyl Migration (Neophyl-type rearrangement): The alkoxy radical can rearrange via a 1,2-shift of the phenyl group from the C4 position to the oxygen atom. This type of rearrangement is known as a Neophyl rearrangement when it occurs in carbon-centered radicals and is also observed in alkoxy radicals. This would lead to the formation of a new carbon-centered radical.

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor molecule in the reaction mixture or intramolecularly. Given the structure of the radical, intramolecular hydrogen abstraction is less likely. Intermolecular hydrogen abstraction would lead to the formation of the parent alcohol, this compound, and a new radical from the hydrogen donor. nih.gov

β-Scission: Another competitive pathway for tertiary alkoxy radicals is β-scission, which involves the cleavage of a carbon-carbon bond beta to the oxygen atom. rsc.orgrsc.org In the case of the 2,4-dimethyl-4-phenylpentan-2-oxy radical, this could involve the cleavage of the C2-C3 bond or the C4-phenyl bond, leading to the formation of a ketone and a new radical. The relative stability of the expelled radical often dictates the preferred fragmentation pathway. iupac.org

The competition between these pathways is influenced by factors such as temperature, solvent, and the concentration of hydrogen donors.

| Reaction Pathway | Description | Primary Product(s) |

|---|---|---|

| 1,2-Phenyl Migration | Intramolecular shift of the phenyl group to the oxygen atom. | Rearranged radical intermediate |

| Hydrogen Abstraction | Removal of a hydrogen atom from a donor molecule. | This compound and a new radical |

| β-Scission | Cleavage of a C-C bond beta to the oxygen atom. | A ketone and a new radical |

Deuterium (B1214612) Labeling Experiments for Mechanistic Pathway Confirmation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific hydrogen atoms and by determining kinetic isotope effects (KIEs). nih.gov

In the context of the acid-catalyzed rearrangement of this compound, deuterium labeling can be employed to distinguish between different possible mechanistic pathways. For example, by selectively deuterating the methyl groups or the phenyl ring, it is possible to follow their migration during the rearrangement.

Furthermore, measuring the KIE by comparing the reaction rates of the deuterated and non-deuterated analogues can provide insight into the rate-determining step of the reaction. nih.gov A primary KIE (typically kH/kD > 2) is observed when a C-H bond to the isotope is broken in the rate-determining step. A secondary KIE (kH/kD is close to 1) can provide information about changes in hybridization at the carbon atom bearing the isotope in the transition state.

For instance, if the migration of a methyl group is part of the rate-determining step, a small secondary KIE would be expected when using a deuterated methyl group (CD3). If a 1,2-hydride shift were a plausible (though unlikely in this specific molecule) rate-determining step, a significant primary KIE would be observed upon deuteration of the migrating hydrogen. Such experiments are crucial for building a detailed and accurate picture of the reaction mechanism.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule. For "2,4-Dimethyl-4-phenylpentan-2-ol," a combination of one-dimensional and two-dimensional NMR experiments is employed for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the shielding or deshielding of protons due to their local electronic environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift indicating its chemical environment (e.g., hybridization, attached functional groups).

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Specific experimental ¹³C NMR data for this compound, including chemical shifts for each carbon atom, have not been reported in publicly accessible scientific literature.

Heteronuclear Multiple-Quantum Correlation Spectroscopy (HMQC) for Carbon-Hydrogen Correlations

Heteronuclear Multiple-Quantum Correlation (HMQC) is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded carbon and hydrogen atoms. This experiment is crucial for definitively assigning proton signals to their corresponding carbon atoms in the molecular structure. An HMQC spectrum would show cross-peaks that connect the signals of a proton and the carbon to which it is attached.

As of the latest literature review, specific HMQC experimental data and cross-peak correlations for this compound have not been published.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with chromatographic separation techniques, MS becomes an even more potent tool for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like "this compound." In a typical GC-MS analysis, the compound would be separated from a mixture and then ionized, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

Detailed GC-MS analysis, including the retention time and the mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions for this compound, is not available in the current body of scientific literature.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Complex Mixture Characterization

For less volatile compounds or complex mixtures, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and specific analytical method. UPLC provides high-resolution separation, while ESI allows for the gentle ionization of molecules. Tandem mass spectrometry (MS/MS) enables the selection of a specific ion for further fragmentation and analysis, providing detailed structural information.

There are no published studies detailing the UPLC-ESI-MS/MS analysis of this compound, and therefore, data on its chromatographic behavior, precursor and product ions, and fragmentation pathways are not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to probe the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a molecule and offer a unique "fingerprint" for identification. For this compound, these spectroscopic techniques are essential for confirming its molecular structure, which is characterized by a hydroxyl group, a phenyl ring, and aliphatic methyl and methylene (B1212753) groups.

In the absence of direct experimental spectra for this compound in publicly available literature, the expected characteristic vibrational frequencies can be inferred from the analysis of structurally related compounds such as tert-butylbenzene and 2-phenylpropan-2-ol. These molecules share key structural motifs with the target compound, including the phenyl group and gem-dimethyl functionalities attached to a quaternary carbon.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. A broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic phenyl ring are expected to appear as a series of weaker bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methylene groups will likely produce strong absorptions in the 2975-2850 cm⁻¹ range.

The presence of the phenyl group should also give rise to characteristic C=C stretching vibrations within the aromatic ring, typically observed as a series of sharp bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the C-H bonds of the methyl and methylene groups are expected in the 1470-1365 cm⁻¹ range. Furthermore, a prominent band corresponding to the C-O stretching of the tertiary alcohol is anticipated around 1200-1100 cm⁻¹. The out-of-plane (OOP) C-H bending vibrations of the phenyl ring, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ region.

Expected Raman Scattering Peaks:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the carbon skeleton and the phenyl ring. A strong, sharp peak corresponding to the symmetric "ring breathing" mode of the phenyl group is anticipated around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be visible in the 1600-1580 cm⁻¹ region.

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (Alcohol) | 3600-3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 2975-2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong |

| Aliphatic C-H Bend | 1470-1365 | Medium | Medium |

| C-O Stretch (Tertiary Alcohol) | 1200-1100 | Strong | Weak |

| Phenyl Ring Breathing | ~1000 | Weak | Strong |

| Aromatic C-H OOP Bend | 900-675 | Strong | Weak |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the current literature survey, a crystal structure for this compound has not been reported. However, the application of X-ray crystallography would provide invaluable insights into its solid-state conformation. The process involves growing a high-quality single crystal, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A crystallographic study of this compound would reveal the precise bond lengths of the C-C, C-O, and C-H bonds, as well as the bond angles within the pentane chain and the phenyl ring. It would also elucidate the torsional angles, providing a detailed picture of the molecule's preferred conformation in the solid state. This would include the orientation of the phenyl group relative to the aliphatic chain and the conformation of the pentanol backbone.

Interactive Data Table: Potential Structural Parameters from X-ray Crystallography of this compound

| Structural Parameter | Information to be Determined |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-O, C-H). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-O-H). |

| Torsional Angles | Dihedral angles defining the conformation of the molecule. |

| Molecular Conformation | The overall 3D shape of the molecule in the solid state. |

| Crystal Packing | Arrangement of molecules within the unit cell. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds and other non-covalent interactions. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. scienceopen.comnih.gov These methods are instrumental in elucidating reaction mechanisms, predicting the stability of various chemical species, and understanding the electronic properties that govern reactivity.

Prediction of Transition States and Reaction Energetics

DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics.

For a tertiary alcohol like 2,4-Dimethyl-4-phenylpentan-2-ol, a common reaction is acid-catalyzed dehydration. DFT studies on similar tertiary alcohols, such as 2-methyl-2-propanol and 2-methyl-2-butanol, have elucidated the mechanism involving protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and subsequent deprotonation to yield an alkene. researchgate.net The calculations for these systems show that the formation of the carbocation is the rate-determining step, with a significant energy barrier.

In the case of this compound, the presence of the phenyl group would be expected to stabilize the resulting tertiary carbocation through resonance, potentially lowering the activation energy for its formation compared to a purely aliphatic tertiary alcohol. Furthermore, computational studies can predict the relative energies of different possible alkene products, such as those formed from deprotonation at different adjacent carbon atoms.

Table 1: Illustrative Reaction Energetics for Acid-Catalyzed Dehydration of Tertiary Alcohols (Hypothetical Data Based on Analogous Systems)

| Species | Relative Energy (kcal/mol) |

| Protonated Alcohol | 0 |

| Transition State (C-O bond cleavage) | +15 to +25 |

| Carbocation Intermediate + H₂O | +5 to +10 |

| Alkene Product + H₃O⁺ | -5 to -15 |

Note: This table presents a hypothetical energy profile based on general findings for tertiary alcohol dehydration and is for illustrative purposes only. Actual values for this compound would require specific calculations.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms, is critical to its reactivity. This compound is a flexible molecule with several rotatable bonds. Computational conformational analysis can identify the most stable conformers (low-energy spatial arrangements) and the energy barriers between them. researchgate.netnih.govresearchgate.net

For flexible molecules with aromatic rings, such as this one, different orientations of the phenyl group relative to the alkyl chain can lead to distinct conformers with varying energies. The interactions between the bulky dimethyl groups and the phenyl ring will play a significant role in determining the preferred conformations. These conformational preferences can, in turn, influence which reaction pathways are favored. For example, the stereochemical outcome of reactions can be predicted by analyzing the accessibility of different faces of the molecule in its most stable conformations.

Molecular Dynamics Simulations to Explore Reaction Pathways

While quantum chemical calculations are excellent for studying static structures and the energetics of a reaction pathway, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.orgtandfonline.comresearchgate.netnumberanalytics.com MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, taking into account the forces between atoms described by a force field.

For this compound, MD simulations could be used to:

Explore the conformational landscape in a solvent, providing a more realistic picture of its behavior in solution.

Observe the initial steps of a reaction, such as the approach of a reactant or catalyst.

Study the diffusion and transport properties of the molecule in different media.

MD simulations are particularly useful for understanding how the solvent environment influences the structure and reactivity of a molecule. acs.org

Computational Approaches for Predicting Molecular Interactions and Reactivity

For this compound, computational descriptors could be calculated to predict properties such as:

Electron Density Distribution: Identifying electron-rich and electron-poor regions of the molecule, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity. A smaller gap often suggests higher reactivity. researchgate.net

Steric Hindrance: Computational models can quantify the steric bulk around the reactive hydroxyl group, which will influence its accessibility to reagents.

Table 2: Calculated Molecular Descriptors for a Representative Tertiary Aryl Alcohol (Illustrative)

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -9.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | 0.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 10.0 eV | Suggests moderate reactivity |

| Dipole Moment | 1.8 D | Indicates a moderate degree of polarity |

Note: These values are for a representative molecule and are intended to illustrate the type of data that can be generated. Specific calculations would be needed for this compound.

Environmental Transformation and Degradation Pathways

Assessment of Ecotoxicity in Aquatic Environments

Direct experimental data on the ecotoxicity of 2,4-Dimethyl-4-phenylpentan-2-ol in aquatic environments is scarce. However, the ecotoxicological effects of other alkylphenols, such as nonylphenol (NP) and octylphenol (B599344) (OP), have been studied more extensively. service.gov.ukrsisinternational.org These compounds are known to be toxic to aquatic organisms. service.gov.uk For instance, exposure to certain alkylphenol degradation products can lead to both acute and chronic toxicity in aquatic life. sfei.org The primary concern with some alkylphenols is their potential to act as endocrine disruptors. rsisinternational.orgsfei.org

The toxicity of alkylphenols in aquatic environments often increases as the length of the ethoxylate chain decreases. sfei.org While this compound is not an alkylphenol ethoxylate, its aromatic nature and alkyl substituents suggest a potential for adverse effects on aquatic organisms. In general, for alkylphenols, the longer-chain variants appear to be more sensitive to aquatic organisms than the shorter-chain ones. mst.dk For example, a comparison of the toxicity of various C4-C9 alkylphenols to Daphnia magna showed that the no-effect concentration decreased with increasing alkyl chain length. mst.dk

Table 1: Comparison of No-Effect Concentrations of Various Alkylphenols on Daphnia magna

| Substance | No-Effect Concentration (mg/L) |

|---|---|

| 4-sec-Butylphenol | 9.7 |

| 4-tert-Butylphenol | 8.6 |

| 4-tert-Pentylphenol | 1.8 |

| 4-tert-Octylphenol | 0.19 |

| 4-Nonylphenol | 0.3 |

| 2,4-Di-tert-butylphenol | 0.85 |

Data sourced from Environment Agency (2005b) as cited in a 2012 report. mst.dk

Given the lack of specific data for this compound, its potential for bioaccumulation would need to be assessed to fully understand its ecotoxicological risk. For other alkylphenols, bioaccumulation is a concern, and this is often related to their lipophilicity. aku.edu.tr

Investigation of Biodegradation Mechanisms in Environmental Compartments

The biodegradation of aromatic hydrocarbons can occur under both aerobic and anaerobic conditions. unesp.brnih.gov Under aerobic conditions, the initial step often involves the enzymatic introduction of hydroxyl groups onto the aromatic ring by oxygenases, which destabilizes the ring and facilitates its subsequent cleavage. unesp.br For alkylated aromatic compounds, the degradation can also be initiated at the alkyl side chain. unesp.br

Under anaerobic conditions, the degradation of aromatic compounds is more challenging and involves different biochemical strategies. nih.gov The activation of the aromatic ring often occurs through carboxylation, hydroxylation (with water as the oxygen source), or addition to other molecules. unesp.br For some branched-chain organic compounds, such as branched-chain amino acids, anaerobic degradation can lead to the formation of branched-chain alcohols. researchgate.net

Photochemical Degradation Pathways Under Environmental Conditions

Information specifically detailing the photochemical degradation of this compound under environmental conditions is not available in the reviewed literature. However, aromatic compounds can undergo photochemical reactions in the environment, primarily through reactions with photochemically generated species such as hydroxyl radicals (•OH).

The potential for photochemical degradation will depend on the compound's ability to absorb light in the environmentally relevant spectrum and its reactivity with transient oxidizing species. The phenyl group in this compound suggests that it could be susceptible to attack by hydroxyl radicals, a primary oxidant in the atmosphere and in sunlit surface waters. This type of reaction typically leads to the hydroxylation of the aromatic ring, which is an initial step in the further degradation of the molecule.

Chemical Hydrolysis and Oxidation in Aqueous and Soil Systems

There is a lack of specific data on the chemical hydrolysis and oxidation of this compound in aqueous and soil systems.

Hydrolysis: Hydrolysis is a chemical reaction with water. Tertiary alcohols, such as this compound, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Oxidation: Chemical oxidation in aqueous and soil environments can occur through reactions with various oxidants, such as hydroxyl radicals (as mentioned in photochemical degradation) and other reactive oxygen species. In soil, oxidation can also be mediated by metal oxides (e.g., manganese oxides) or through processes like the Fenton reaction, which involves hydrogen peroxide and an iron catalyst.

While no direct studies on this compound were found, research on the oxidation of a related compound, 2,4-dimethylphenol (B51704), in soil using a modified Fenton process has been conducted. This study demonstrated that 2,4-dimethylphenol could be oxidized, producing carbon dioxide and acetic acid. aku.edu.tr Although 2,4-dimethylphenol is structurally different from this compound (a phenol (B47542) versus a tertiary alcohol), this research indicates that the aromatic ring with dimethyl substituents can be chemically oxidized under certain conditions. The presence of the tertiary alcohol group in this compound might influence its reactivity towards chemical oxidants compared to a phenol.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylphenol |

| Acetic acid |

| Carbon dioxide |

| Hydrogen peroxide |

| Nonylphenol |

| Octylphenol |

| 4-sec-Butylphenol |

| 4-tert-Butylphenol |

| 4-tert-Pentylphenol |

| 4-tert-Octylphenol |

Applications As Research Intermediates and Building Blocks

Role in the Synthesis of Indane Derivatives and Polycyclic Systems

A significant application of 2,4-dimethyl-4-phenylpentan-2-ol is its role as a precursor in the synthesis of indane derivatives, particularly 1,1,3-trimethyl-3-phenylindane. This transformation is a classic example of an acid-catalyzed intramolecular cyclization, a type of Friedel-Crafts alkylation reaction.

The reaction is initiated by the protonation of the tertiary alcohol group by a strong acid, such as sulfuric acid, followed by the elimination of a water molecule. This generates a tertiary carbocation. The initial carbocation can then rearrange to a more stable benzylic carbocation. This electrophilic center can then attack the aromatic ring intramolecularly to form the five-membered indane ring system. The process is a well-documented method for creating the 1,1,3-trimethyl-3-phenylindane scaffold, which is a key intermediate in the synthesis of certain polymers and other complex organic molecules. nih.govresearchgate.net For instance, phenylindane diamines, which are derived from 1,1,3-trimethyl-3-phenylindane, are incorporated into polyimides to enhance their solubility and maintain excellent thermal and oxidative stability. researchgate.net

The synthesis of 1,1,3-trimethyl-3-phenylindane is often achieved through the acid-catalyzed dimerization of α-methylstyrene, a reaction that proceeds through a similar carbocation intermediate. acs.orgorganic-chemistry.orgnih.gov The use of this compound as a starting material represents an alternative pathway to the same critical intermediate.

Table 1: Synthesis of 1,1,3-trimethyl-3-phenylindane

| Starting Material | Catalyst/Reagents | Product | Application of Product |

|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄) | 1,1,3-Trimethyl-3-phenylindane | Intermediate for polymers and organic synthesis |

| α-Methylstyrene | Acid Catalyst | 1,1,3-Trimethyl-3-phenylindane | Intermediate for phenylindane diamines used in polyimides |

Precursor for the Preparation of Other Functionalized Organic Compounds

The reactivity of this compound extends beyond cyclization reactions, making it a useful precursor for a variety of other functionalized organic compounds. The tertiary alcohol group can be transformed into other functional groups, or it can be eliminated to generate alkenes that can undergo further reactions.

One notable example is the conversion of tertiary benzylic alcohols to vicinal halohydrins. mdpi.com In a reaction with N-halosuccinimides (NCS or NBS) in an aqueous medium, this compound can be converted to the corresponding chlorohydrin or bromohydrin. The proposed mechanism involves the initial dehydration of the tertiary alcohol to form alkene intermediates, such as 2,4-dimethyl-4-phenyl-1-pentene and 2,4-dimethyl-4-phenyl-2-pentene. These alkenes then react with the N-halosuccinimide in the presence of water to form the halohydrin. mdpi.com

This transformation provides a route to introduce both a halogen and a hydroxyl group into the molecule, opening up possibilities for further synthetic manipulations. For instance, the resulting halohydrins can be converted to epoxides or can undergo other nucleophilic substitution reactions.

Furthermore, the tertiary alcohol of this compound can be converted into an alkyl halide through reaction with hydrogen halides. libretexts.org This SN1 reaction proceeds via the formation of a stable tertiary carbocation, allowing for the substitution of the hydroxyl group with a halide. These halogenated derivatives serve as versatile intermediates for the introduction of other functional groups.

Table 2: Functionalization Reactions of this compound

| Reagent(s) | Product Type | Potential Subsequent Transformations |

|---|---|---|

| N-Halosuccinimide (NCS, NBS) / H₂O | Vicinal Halohydrin | Epoxidation, Nucleophilic Substitution |

| Hydrogen Halide (e.g., HCl, HBr) | Tertiary Alkyl Halide | Grignard Reagent Formation, Further Nucleophilic Substitution |

Use in the Development of Novel Synthetic Methodologies

While direct examples of this compound being used to develop entirely new synthetic methodologies are not extensively documented, its unique structural features make it a valuable substrate for testing and refining existing and emerging synthetic methods. The presence of a sterically hindered tertiary alcohol adjacent to a quaternary benzylic carbon presents a significant challenge for many chemical transformations.

Methodologies that can efficiently effect reactions at these congested centers are of great interest in organic synthesis. For example, the formation of the all-carbon quaternary center in the synthesis of 1,1,3-trimethyl-3-phenylindane from this compound is a testament to the utility of Friedel-Crafts type reactions in constructing complex carbon skeletons. youtube.comyoutube.comyoutube.com

Furthermore, the study of the dehydration of this compound and the subsequent reactions of the resulting alkenes can provide valuable insights for the development of new catalytic systems. The regioselectivity of the dehydration process and the potential for skeletal rearrangements of the carbocation intermediates make this compound a useful model system for studying reaction mechanisms and selectivity. quora.com

The development of methods for the stereoselective synthesis of tertiary alcohols and their subsequent stereospecific reactions is an active area of research. nih.gov The chemistry of compounds like this compound, which contain prochiral centers and can lead to the formation of stereocenters, is relevant to the advancement of asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dimethyl-4-phenylpentan-2-ol in a laboratory setting?

- Methodological Answer : Synthesis of tertiary alcohols like this compound typically involves nucleophilic addition to ketones. A plausible route includes reacting a Grignard reagent (e.g., methylmagnesium bromide) with 4-phenylpentan-2-one to introduce methyl groups at positions 2 and 4. The reaction requires anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions. Post-reaction quenching with aqueous ammonium chloride and purification via fractional distillation or column chromatography is recommended. Safety protocols, including wearing gloves, protective eyewear, and proper ventilation, must be followed to mitigate exposure risks .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- FT-IR Spectroscopy : Identify hydroxyl (O–H) stretching vibrations (~3200–3600 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹) to confirm alcohol and phenyl groups .

- NMR Spectroscopy : Use ¹H NMR to resolve methyl group environments (δ ~1.2–1.5 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR can distinguish quaternary carbons (e.g., the C-4 phenyl-substituted carbon) and tertiary alcohol carbon (C-2) .

- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of –OH or methyl groups) .

Q. What safety protocols should be followed when handling this compound in experimental settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Segregate chemical waste in labeled containers and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain safety data sheets (SDS) accessible in the lab .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxyl group to assess oxidative stability. Optimize molecular geometry to identify steric effects from methyl and phenyl groups .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and aggregation behavior.

- Reactivity Studies : Use frontier molecular orbital (FMO) analysis to predict sites for electrophilic/nucleophilic attacks, such as the tertiary alcohol or aromatic ring .

Q. What strategies are effective in resolving contradictions in spectroscopic data during the analysis of this compound?

- Methodological Answer :

- Triangulation of Techniques : Cross-validate NMR and FT-IR data with X-ray crystallography (if crystalline) or gas chromatography-mass spectrometry (GC-MS) to confirm structural assignments .

- Isotopic Labeling : Introduce deuterated analogs (e.g., D₂O exchange for –OH protons) to clarify ambiguous peaks in NMR spectra.

- Dynamic NMR : Resolve conformational dynamics (e.g., hindered rotation of the phenyl group) by analyzing temperature-dependent spectral changes .

Q. What are the challenges in designing kinetic studies for the dehydration reactions of this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FT-IR or Raman spectroscopy to track the disappearance of the hydroxyl group and formation of alkene products .

- Acid Catalysis Optimization : Test protic (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) to determine catalytic efficiency while avoiding side reactions (e.g., polymerization).

- Activation Energy Calculation : Perform Arrhenius experiments at varied temperatures (e.g., 50–100°C) and fit data to Eyring plots to quantify thermodynamic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.